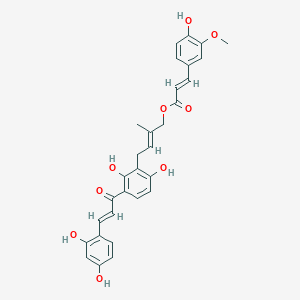
Nocardione B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nocardione B is a natural product found in Nocardia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Configuration
Nocardione B has been a subject of chemical synthesis and configuration studies. Tanada and Mori (2001) synthesized this compound by starting from the enantiomers of propylene oxide and 1-tetralone derivatives, establishing its absolute configuration as (S) (Tanada & Mori, 2001).
Biological Properties and Applications
Antifungal and Cytotoxic Activities : this compound, produced by Nocardia sp. TP-A0248, has shown antifungal activity and cytotoxic properties. Otani et al. (2000) reported that this compound inhibits Cdc25B tyrosine phosphatase and possesses moderate in vitro antifungal and cytotoxic activities (Otani et al., 2000).
Enzyme Inhibitory Activities : The compound has been identified as an inhibitor of certain enzymes, which could be significant in studying various biological processes and potential therapeutic applications.
Related Compounds and Structural Analysis
- Structural Elucidation : Studies like those by Fernandes, Chavan, and Mulay (2011) have focused on improved synthesis methods for compounds structurally related to this compound, such as eleutherin and allo-eleutherin (Fernandes, Chavan, & Mulay, 2011).
- Pathogen-Host Interaction Studies : Research on Nocardia species, like that by Beaman and Beaman (1994), provides context on the genus to which the nocardiones belong, contributing to understanding their biological significance (Beaman & Beaman, 1994).
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C14H12O4/c1-7-6-9-12(15)13(16)11-8(14(9)18-7)4-3-5-10(11)17-2/h3-5,7H,6H2,1-2H3 |
Clave InChI |
VIEJGPLASHRUTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C3=C(C(=CC=C3)OC)C(=O)C2=O |
Sinónimos |
nocardione B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



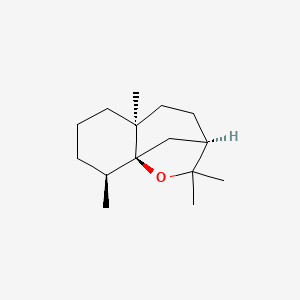
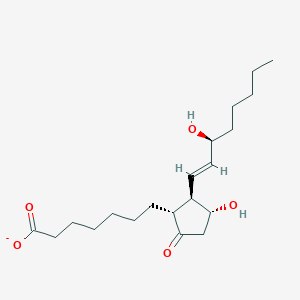

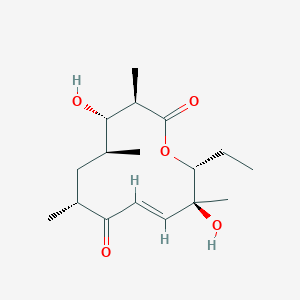
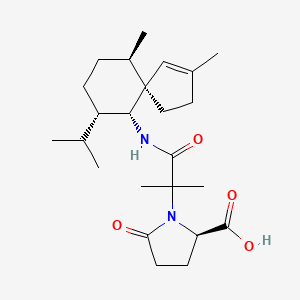
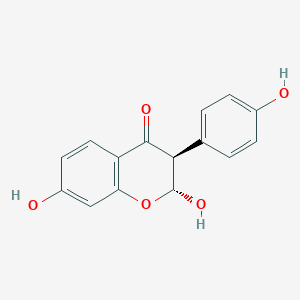
![1-[(3-methylbutanoyl)phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1248596.png)
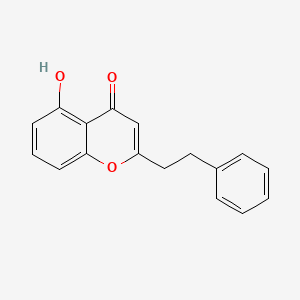
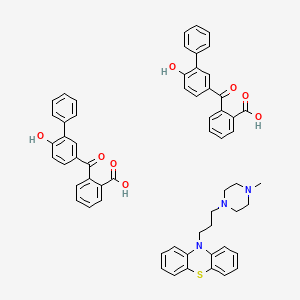
![6-hydroxy-N-[(2S)-3-hydroxy-1-({1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl}amino)-1-oxopropan-2-yl]-6-methylheptanamide](/img/structure/B1248603.png)
![1-Methyl-5-[(S)-5-(3,4,5-trimethoxy-phenyl)-4,5-dihydro-oxazol-2-yl]-1H-indole](/img/structure/B1248604.png)
![3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248605.png)
